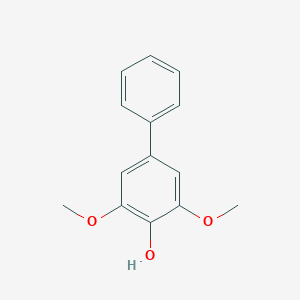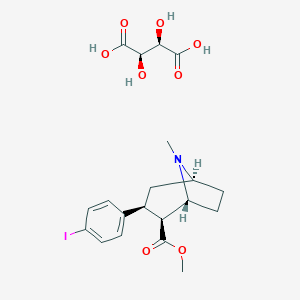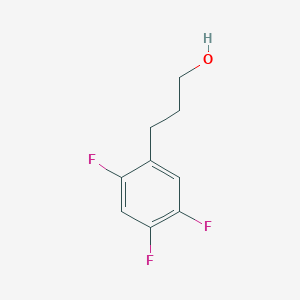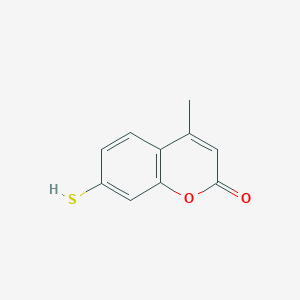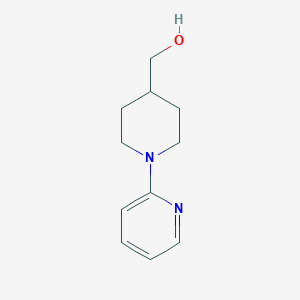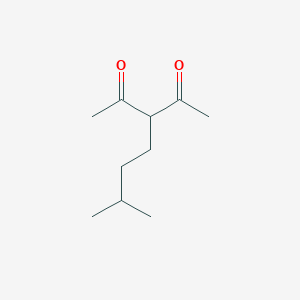
3-Isopentyl-2,4-pentanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopentyl-2,4-pentanedione, also known as diacetyl, is a yellow-green liquid with a strong buttery odor. It is commonly used as a flavoring agent in food products such as microwave popcorn, butter, and dairy products. However, it is also an important chemical in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 3-Isopentyl-2,4-pentanedione is not fully understood, but it is believed to act as a carbonyl compound by reacting with nucleophiles such as amino acids and proteins. This can lead to the modification of the structure and function of these biomolecules, which can have various physiological and biochemical effects.
Efectos Bioquímicos Y Fisiológicos
Diacetyl has been shown to have various biochemical and physiological effects, including cytotoxicity, genotoxicity, and oxidative stress. It has been shown to induce apoptosis (programmed cell death) in various cell types, including lung cells. Additionally, 3-Isopentyl-2,4-pentanedione has been shown to induce DNA damage and mutations in bacterial and mammalian cells. These effects are thought to be due to the reactivity of 3-Isopentyl-2,4-pentanedione with nucleophiles in the cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Isopentyl-2,4-pentanedione in lab experiments include its relatively low cost and availability, as well as its unique chemical properties. However, 3-Isopentyl-2,4-pentanedione has some limitations, including its potential toxicity and reactivity with other chemicals. Careful handling and proper safety precautions are necessary when working with 3-Isopentyl-2,4-pentanedione.
Direcciones Futuras
There are many potential future directions for research on 3-Isopentyl-2,4-pentanedione. One area of interest is the development of new synthetic methods for 3-Isopentyl-2,4-pentanedione and related compounds. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of 3-Isopentyl-2,4-pentanedione. This could lead to the development of new drugs and therapies for various diseases. Finally, research on the sensory perception of 3-Isopentyl-2,4-pentanedione and related compounds could lead to new insights into the chemistry of flavor perception.
Métodos De Síntesis
Diacetyl can be synthesized through the reaction of acetylacetone with isopentyl alcohol in the presence of a catalyst such as sodium ethoxide. This reaction results in the formation of 3-Isopentyl-2,4-pentanedione as the main product.
Aplicaciones Científicas De Investigación
Diacetyl has been widely used in scientific research as a model compound for studying the chemistry and biochemistry of carbonyl compounds. It has been used in the synthesis of various organic compounds and as a reagent in chemical reactions. Additionally, 3-Isopentyl-2,4-pentanedione has been used as a flavoring agent in studies on the sensory perception of food flavors.
Propiedades
Número CAS |
10225-31-7 |
|---|---|
Nombre del producto |
3-Isopentyl-2,4-pentanedione |
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
3-(3-methylbutyl)pentane-2,4-dione |
InChI |
InChI=1S/C10H18O2/c1-7(2)5-6-10(8(3)11)9(4)12/h7,10H,5-6H2,1-4H3 |
Clave InChI |
VHWDQUBHJZEUNV-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(C(=O)C)C(=O)C |
SMILES canónico |
CC(C)CCC(C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



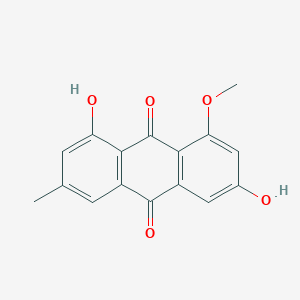
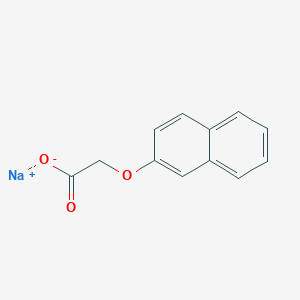
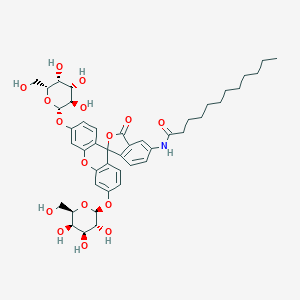
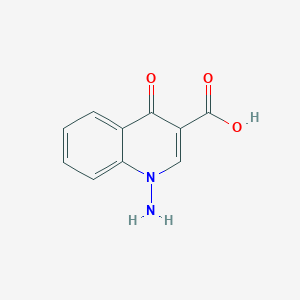
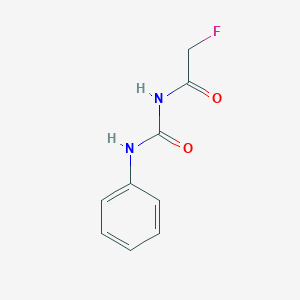
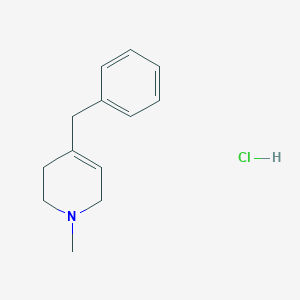
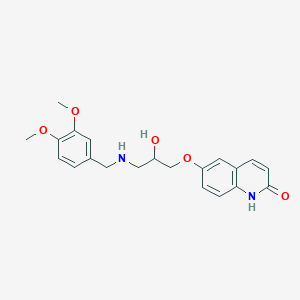
![3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B161808.png)
